![molecular formula C23H25ClO10 B587046 1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid CAS No. 168844-25-5](/img/structure/B587046.png)

1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

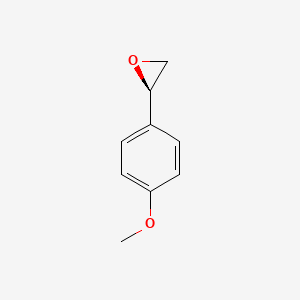

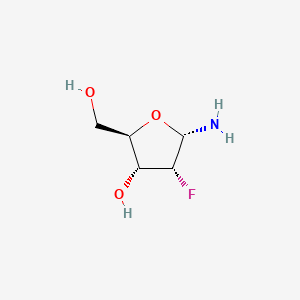

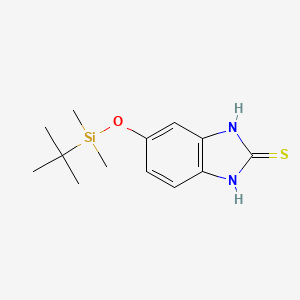

1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid is a complex chemical compound used in diverse scientific research areas due to its unique properties. It has a molecular formula of C23H25ClO10, an average mass of 496.892 Da, and a mono-isotopic mass of 496.113617 Da . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .

Synthesis Analysis

The compound is a metabolite of the anti-hyperlipidemic drug fenofibrate . The synthesis of this compound involves the reduction of the keto group of fenofibrate acid using sodium borohydride .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H25ClO10 . Further structural analysis would require more specific data from techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular formula of C23H25ClO10, an average mass of 496.892 Da, and a mono-isotopic mass of 496.113617 Da .科学的研究の応用

Occurrence and Transformation in Aquatic Environments

Phenoxy acids, closely related to the structural family of 1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid, are highly soluble in water and weakly absorbed in soil, making them highly mobile and readily transported to surface and groundwater. Monitoring studies indicate the presence of predominant phenoxy acids such as mecoprop and MCPA in aquatic environments. Their concentrations in water can be effectively lowered by processes like hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. Advanced oxidation processes (AOPs) have been investigated for their removal, showing varying degrees of efficiency based on the oxidizing system and conditions optimizing the process. UV radiation combined with other reagents has been found to be more effective compared to oxidation using UV alone (Muszyński, Brodowska, & Paszko, 2019).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is a phenolic compound with a variety of practical, biological, and pharmacological effects. Found in green coffee extracts and tea, CGA plays several important and therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and a central nervous system stimulator. CGA modulates lipid metabolism and glucose in metabolic disorders, potentially treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also causes hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries. The review encourages further studies to unveil and optimize CGA's biological and pharmacological effects, suggesting its practical use as a natural safeguard food additive (Naveed et al., 2018).

作用機序

特性

IUPAC Name |

(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNGWDHZBYRDRO-ZFDAFNFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747780 |

Source

|

| Record name | 1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

CAS RN |

168844-25-5 |

Source

|

| Record name | 1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。